Product packaging for Ethyl 4-formylthiophene-3-carboxylate(Cat. No.:CAS No. 67808-74-6)

Ethyl 4-formylthiophene-3-carboxylate

Cat. No.: B2536399
CAS No.: 67808-74-6
M. Wt: 184.21
InChI Key: NIWFVGVEYJQBOT-UHFFFAOYSA-N
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Description

Ethyl 4-formylthiophene-3-carboxylate (CAS 67808-74-6) is a high-value bifunctional thiophene derivative that serves as a versatile building block in organic synthesis. Its molecular formula is C8H8O3S, with a molecular weight of 184.21 g/mol . This compound features both an aldehyde and an ester functional group on its thiophene ring, making it a valuable precursor for constructing complex molecules via reactions at both sites, such as condensations and amide couplings . In pharmaceutical research, derivatives based on the thiophene scaffold have demonstrated significant biological activities. Recent studies highlight thiophene compounds as potent antiviral entry inhibitors against the Ebola virus, identified through phenotypic screening and subsequent lead optimization campaigns . Furthermore, thiophene-carboxamide derivatives are being explored as biomimetics of anticancer agents like Combretastatin A-4, showing promising in vitro activity against various cancer cell lines, including hepatocellular carcinoma . Beyond life sciences, this compound finds utility in material science, where conjugated thiophenes are investigated for their conducting and electronic properties, contributing to the development of functional polymers and advanced materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B2536399 Ethyl 4-formylthiophene-3-carboxylate CAS No. 67808-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-5-12-4-6(7)3-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFVGVEYJQBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Foundations

Systematic IUPAC Naming Conventions for Thiophene (B33073) Derivatives

The systematic name "Ethyl 4-formylthiophene-3-carboxylate" is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for this compound is broken down as follows:

Parent Heterocycle : The core of the molecule is a five-membered, sulfur-containing aromatic ring, which is named "thiophene". wikipedia.orgbritannica.com

Numbering : The numbering of the thiophene ring begins at the sulfur atom, which is assigned position 1. The carbon atoms are then numbered sequentially around the ring from 2 to 5.

Principal Functional Group : The molecule contains two functional groups: an ester and an aldehyde (formyl group). According to IUPAC priority rules, the ester group has higher precedence than the aldehyde. Therefore, the ester defines the suffix of the name.

Suffix : The ester group is an ethyl ester of a thiophenecarboxylic acid. When the acid group is attached to a ring, the suffix "-carboxylate" is used. The "Ethyl" prefix indicates the alkyl group attached to the oxygen of the ester. This part of the name is "ethyl ... thiophene-3-carboxylate," indicating the ester is at position 3.

Substituent Prefix : The aldehyde group (-CHO) is treated as a substituent and is denoted by the prefix "formyl-". Its position on the ring is indicated by the locant "4-".

Combining these elements results in the unambiguous IUPAC name: This compound .

Positional Isomerism in Formylthiophene Carboxylates

Positional isomerism is a key feature of substituted aromatic systems like thiophene. The arrangement of the formyl and ethyl carboxylate groups on the thiophene ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. This compound is one of several possible positional isomers with the molecular formula C₈H₈O₃S.

The relative positions of the electron-withdrawing formyl and ester groups dictate the electron density at different points on the ring, which in turn affects their reactivity in chemical transformations. For example, the acidity of the ring protons and the susceptibility of the ring to nucleophilic or electrophilic attack will vary between isomers.

Table 1: Selected Positional Isomers of Ethyl Formylthiophene Carboxylate

IUPAC NameCAS NumberPosition of Ethyl CarboxylatePosition of Formyl Group
This compound98556-32-234
Ethyl 3-formylthiophene-2-carboxylate42580-38-123
Ethyl 5-formylthiophene-2-carboxylate67808-65-525
Ethyl 2-formylthiophene-3-carboxylate67808-72-432

Key Structural Features: Thiophene Ring, Formyl Group, and Ethyl Ester Moiety

The chemical identity of this compound is defined by its three primary structural components: the aromatic thiophene ring, the electrophilic formyl group, and the ethyl ester moiety.

Thiophene Ring The thiophene ring is a five-membered aromatic heterocycle containing four carbon atoms and one sulfur atom. longdom.org It is considered an electron-rich aromatic system, more reactive than benzene (B151609) in many electrophilic substitution reactions. longdom.org The aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the planar ring. wikipedia.orgnumberanalytics.com This aromatic character provides the molecule with significant stability.

Formyl Group The formyl group (–CHO) is a key functional group in organic chemistry, consisting of a carbonyl center bonded to a hydrogen and a carbon atom. wikipedia.orgbritannica.com In this molecule, it is attached to the thiophene ring at the 4-position. The carbonyl group is strongly polar and electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The carbon atom of the formyl group is highly electrophilic, making it a primary site for nucleophilic addition reactions, a common pathway for synthesizing more complex molecules. vaia.comnih.gov

Ethyl Ester Moiety The ethyl ester (–COOCH₂CH₃) is a derivative of a carboxylic acid. numberanalytics.comgeeksforgeeks.org Like the formyl group, the ester is an electron-withdrawing group, further influencing the electronic nature of the thiophene ring. The ester functional group is relatively stable but can undergo characteristic reactions such as hydrolysis (saponification) in the presence of acid or base to yield the corresponding carboxylic acid and ethanol (B145695). geeksforgeeks.org It can also be reduced to an alcohol. The ethyl group itself can influence the molecule's solubility and physical properties. ontosight.ai

Table 2: Summary of Structural Features

FeatureDescriptionKey Chemical Properties
Thiophene Ring A five-membered, sulfur-containing aromatic heterocycle (C₄H₄S). wikipedia.orgAromatic, electron-rich, undergoes electrophilic substitution. longdom.orgnumberanalytics.com
Formyl Group An aldehyde functional group (–CHO). wikipedia.orgElectron-withdrawing, electrophilic carbon center, participates in nucleophilic addition. nih.gov
Ethyl Ester Moiety An ester functional group (–COOCH₂CH₃). labxchange.orgbyjus.comElectron-withdrawing, can undergo hydrolysis and reduction. geeksforgeeks.org

Reactivity and Transformations of Ethyl 4 Formylthiophene 3 Carboxylate

Reactions at the Formyl Group

The formyl group, being an aldehyde, is susceptible to a range of nucleophilic addition and redox reactions.

Specific studies detailing the oxidation of the formyl group of Ethyl 4-formylthiophene-3-carboxylate to a carboxylic acid could not be found in the surveyed literature. However, the oxidation of aldehydes to carboxylic acids is a common transformation in organic chemistry. Reagents typically employed for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The expected product of such an oxidation would be Thiophene-3,4-dicarboxylic acid 4-ethyl ester.

The reduction of the formyl group to a primary alcohol or a methyl group is a fundamental transformation. While specific documented examples for this compound are scarce, this reaction is commonly achieved using various reducing agents.

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH4)Ethyl 4-(hydroxymethyl)thiophene-3-carboxylateTypically in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.
Lithium aluminum hydride (LiAlH4)(4-(Hydroxymethyl)thiophen-3-yl)methanolWould likely reduce both the formyl and the ester group. Requires anhydrous conditions.
Catalytic Hydrogenation (e.g., H2/Pd-C)Ethyl 4-(hydroxymethyl)thiophene-3-carboxylate or Ethyl 4-methylthiophene-3-carboxylateReaction outcome depends on catalyst and conditions (pressure, temperature).

This table represents expected outcomes based on general chemical principles, as specific research data for this compound was not found.

Condensation reactions involving the formyl group are important for carbon-carbon bond formation. Specific research detailing these reactions for this compound is limited. However, analogous aldehydes readily undergo reactions such as the Wittig and Knoevenagel condensations.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would be expected to convert the formyl group into an alkene. The nature of the substituent on the ylide would determine the structure of the resulting alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst, would lead to the formation of a new carbon-carbon double bond.

Reactions at the Ethyl Ester Group

The ethyl ester group is generally less reactive than the formyl group but can undergo transformations such as hydrolysis.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

ConditionReagentsProduct
AcidicDilute mineral acid (e.g., HCl, H2SO4) and heat4-Formylthiophene-3-carboxylic acid
Basic (Saponification)Aqueous base (e.g., NaOH, KOH) followed by acidic workup4-Formylthiophene-3-carboxylic acid

This table illustrates common hydrolysis methods; specific optimized conditions for this substrate were not found in the literature surveyed.

Transesterification Reactions

The ethyl ester group in this compound is susceptible to transesterification, a process where the ethyl group is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The general reaction involves heating the ester with an excess of the desired alcohol in the presence of a catalyst. organic-chemistry.org

Common catalysts for transesterification include mineral acids (like H₂SO₄), metal alkoxides (like NaOCH₃), and organometallic compounds. organic-chemistry.org The reaction is reversible, and the use of a large excess of the reactant alcohol or removal of the ethanol byproduct can drive the equilibrium towards the desired product. This method allows for the synthesis of a variety of ester derivatives, which can modulate the compound's physical and chemical properties, such as solubility and reactivity.

Reactant AlcoholProductPotential Catalyst
MethanolMthis compoundH₂SO₄ (catalytic)
Isopropyl alcoholIsopropyl 4-formylthiophene-3-carboxylateSc(OTf)₃
Benzyl alcoholBenzyl 4-formylthiophene-3-carboxylateNaOBn (catalytic)
tert-Butyl alcoholtert-Butyl 4-formylthiophene-3-carboxylateK₂CO₃

Amidation Reactions

The ethyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This transformation, known as amidation or aminolysis, typically requires more forcing conditions than transesterification, such as higher temperatures. In some cases, direct reaction between the ester and the amine is sufficient, while in others, activating agents are employed to facilitate the reaction. One common method involves the use of reagents like TiCl₄ to mediate the direct condensation of the corresponding carboxylic acid (obtained via hydrolysis of the ester) and an amine. nih.gov

The resulting amides are often more stable than the parent esters and provide a key linkage in many biologically active molecules. The diversity of available amines allows for the generation of a large library of amide derivatives from this compound.

Reactant AmineProductPotential Reaction Conditions
Ammonia (B1221849)4-Formylthiophene-3-carboxamideAqueous NH₃, heat
AnilineN-Phenyl-4-formylthiophene-3-carboxamideHeat, or TiCl₄ mediation
DiethylamineN,N-Diethyl-4-formylthiophene-3-carboxamideHigh temperature, sealed tube
BenzylamineN-Benzyl-4-formylthiophene-3-carboxamideHeat

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene (B151609). wikipedia.org The reactivity and regioselectivity of these reactions are strongly influenced by the nature and position of the substituents on the ring.

Electrophilic Aromatic Substitution Patterns

In this compound, both the formyl group and the ethyl carboxylate group are electron-withdrawing and act as deactivating meta-directors in benzene chemistry. In the context of the five-membered thiophene ring, electrophilic substitution is generally favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). pearson.com

Given that the C3 and C4 positions are already substituted, the available sites for electrophilic aromatic substitution are the C2 and C5 positions. The formyl and carboxylate groups at C4 and C3, respectively, will deactivate the ring towards electrophilic attack. However, substitution is still possible under appropriate conditions. The directing effect of the sulfur atom typically favors substitution at the adjacent C2 and C5 positions. The combined deactivating effect of the substituents would suggest that harsher conditions might be required compared to unsubstituted thiophene. Predicting the major product between C2 and C5 substitution can be complex and may depend on the specific electrophile and reaction conditions.

Direct C-H Activation and Functionalization (based on similar systems)

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds like thiophene, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. mdpi.com Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are often employed to selectively activate C-H bonds. nih.govacs.org

For this compound, the most likely sites for direct C-H activation are the C2 and C5 positions, which are generally more reactive. mdpi.com The choice of catalyst, directing group (if any), and reaction conditions can control the regioselectivity of the functionalization. For instance, palladium-catalyzed direct arylation could be used to introduce aryl groups at either the C2 or C5 position, leading to the formation of new C-C bonds. rsc.org This methodology allows for the late-stage functionalization of the thiophene core, providing rapid access to a variety of derivatives.

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com To utilize these reactions on the this compound scaffold, it would first need to be halogenated (e.g., brominated or iodinated) at one of the available ring positions (C2 or C5). The resulting halo-thiophene can then participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govsemanticscholar.orgyoutube.com This is a widely used method for creating biaryl structures.

Heck Reaction: This reaction couples the halo-thiophene with an alkene to form a new C-C bond, resulting in a substituted alkene.

Sonogashira Coupling: This involves the coupling of the halo-thiophene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-thiophene with an amine in the presence of a palladium catalyst.

These reactions provide reliable and versatile methods for introducing a wide range of substituents onto the thiophene ring.

Derivatization and Scaffold Modifications

The diverse reactivity of this compound allows for extensive derivatization and scaffold modification. The formyl group, for example, can undergo a plethora of reactions typical of aldehydes, such as:

Reductive amination: To introduce substituted amino-methyl groups.

Wittig reaction: To form alkenes.

Condensation reactions: With active methylene compounds (e.g., Knoevenagel condensation).

Oxidation: To form the corresponding carboxylic acid.

Reduction: To form the hydroxymethyl group.

By combining the transformations of the ester, the aldehyde, and the thiophene ring, a vast chemical space can be explored. For instance, the ester could first be amidated, followed by a palladium-catalyzed C-H arylation at the C5 position, and finally, the aldehyde could be converted into an oxime. This combinatorial approach enables the generation of complex molecules with tailored properties for various applications, including medicinal chemistry and materials science. nih.govontosight.ai

Functionalization at Thiophene Ring Positions

The thiophene ring in this compound is susceptible to various functionalization reactions, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The positions C-2 and C-5 are the most reactive sites for electrophilic attack due to the directing effects of the sulfur atom and the substituents.

Electrophilic Aromatic Substitution:

The electron-donating character of the sulfur atom in the thiophene ring generally directs electrophiles to the C-2 and C-5 positions. However, the presence of the electron-withdrawing formyl and carboxylate groups at positions 4 and 3, respectively, deactivates the ring towards electrophilic substitution. Despite this deactivation, reactions such as nitration and halogenation can be achieved under specific conditions, typically requiring harsher reagents or catalysts. For instance, nitration can introduce a nitro group, a key functional group for further transformations, onto the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions:

For the introduction of new carbon-carbon and carbon-heteroatom bonds, metal-catalyzed cross-coupling reactions are highly effective. These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) onto the thiophene ring. The halogenated derivative can then participate in reactions like the Suzuki, Stille, or Heck couplings to introduce aryl, vinyl, or other organic moieties. This approach offers a powerful strategy for the synthesis of complex thiophene-containing molecules.

Reaction TypeReagents and ConditionsExpected Outcome
NitrationHNO₃/H₂SO₄Introduction of a nitro group at the C-2 or C-5 position.
BrominationN-Bromosuccinimide (NBS)Introduction of a bromine atom at the C-2 or C-5 position.
Suzuki CouplingArylboronic acid, Pd catalyst, baseFormation of a C-C bond between the thiophene ring and an aryl group.
Heck CouplingAlkene, Pd catalyst, baseFormation of a C-C bond between the thiophene ring and a vinyl group.

Formation of Fused Heterocyclic Systems (e.g., Thienopyrroles)

This compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably thienopyrroles. These bicyclic structures are of significant interest due to their presence in biologically active molecules and functional materials. Several synthetic strategies can be employed to construct the pyrrole (B145914) ring fused to the thiophene core.

One common approach involves the reaction of the formyl group and a neighboring functional group. For example, a Knoevenagel condensation of the formyl group with an active methylene compound, followed by intramolecular cyclization, can lead to the formation of a fused ring.

Another strategy involves the conversion of the formyl and ester groups into functionalities that can readily undergo cyclization. For instance, reduction of the formyl group to a hydroxymethyl group and subsequent reaction with an amine, or conversion of the ester to an amide followed by intramolecular condensation, can be utilized.

The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can then be further elaborated into fused systems. While not a direct reaction of this compound itself, it highlights a common strategy for building thiophene rings that can be precursors to fused systems.

Fused SystemSynthetic StrategyKey Intermediates
Thieno[3,2-b]pyrroleIntramolecular cyclization of a 3-amino-4-vinylthiophene derivative.3-amino-4-vinylthiophene
Thieno[3,4-c]pyrrolePaal-Knorr type synthesis from a 1,4-dicarbonyl precursor.Thiophene-3,4-dicarbaldehyde derivative

Side-Chain Modifications

The formyl and ethyl carboxylate side chains of this compound offer numerous possibilities for chemical modification, allowing for the introduction of a wide range of functional groups and the extension of the carbon skeleton.

Reactions of the Formyl Group:

The aldehyde functionality is highly reactive and can undergo a variety of transformations:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The formyl group can participate in various condensation reactions to form new carbon-carbon double bonds. Notable examples include the Knoevenagel condensation with active methylene compounds and the Wittig reaction with phosphorus ylides.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) leads to the formation of a secondary or tertiary amine.

Reactions of the Ethyl Carboxylate Group:

The ester group can also be transformed into other functional groups:

Hydrolysis (Saponification): Basic hydrolysis of the ethyl ester yields the corresponding carboxylic acid.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

Amidation: Reaction with amines can convert the ester into an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ethyl 4-formylthiophene-3-carboxylate by providing information on the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of similar thiophene (B33073) derivatives, the following proton signals can be anticipated:

Formyl Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. For instance, the aldehyde proton in 2'-carbaldehyde-3,4-ethylenedioxythiophene appears at 9.77 ppm. researchgate.net

Thiophene Ring Protons: Two doublets corresponding to the protons on the thiophene ring. The proton at position 2 (adjacent to the sulfur atom) is expected to be more deshielded than the proton at position 5.

Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃), arising from coupling with each other. The quartet is typically observed around δ 4.0-4.5 ppm, and the triplet is found in the upfield region, around δ 1.0-1.5 ppm. For example, in ethyl 4-piperidinecarboxylate, the methylene quartet is at δ 4.130 ppm and the methyl triplet is at δ 1.255 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
-CHO9.5 - 10.5SingletN/A
Thiophene H-2~8.0 - 8.5Doublet~1-3
Thiophene H-5~7.5 - 8.0Doublet~1-3
-OCH₂CH₃4.0 - 4.5Quartet~7.1
-OCH₂CH₃1.0 - 1.5Triplet~7.1

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following signals are expected:

Carbonyl Carbons: Two distinct signals in the downfield region for the formyl (-CHO) and ester (-COO-) carbonyl carbons, typically between δ 160 and 200 ppm. The aldehyde carbonyl carbon is generally more deshielded than the ester carbonyl carbon.

Thiophene Ring Carbons: Four signals for the four carbons of the thiophene ring. The carbons attached to the formyl and carboxylate groups will be deshielded compared to the other two.

Ethyl Ester Carbons: Signals for the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group, typically appearing around δ 60-70 ppm and δ 10-20 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-CHO180 - 195
-COO-160 - 170
Thiophene C-3~135 - 145
Thiophene C-4~140 - 150
Thiophene C-2~130 - 140
Thiophene C-5~125 - 135
-OCH₂CH₃60 - 70
-OCH₂CH₃10 - 20

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show correlations between the two thiophene ring protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct carbon-proton attachments. It would show correlations between each thiophene proton and its attached carbon, as well as for the ethyl group protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of the substituents to the thiophene ring. For example, the formyl proton should show a correlation to the C-4 and C-5 carbons of the thiophene ring, and the methylene protons of the ethyl group should show a correlation to the ester carbonyl carbon.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule.

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the formyl and ester groups.

C=O Stretching (Formyl): A strong band is expected in the region of 1680-1715 cm⁻¹.

C=O Stretching (Ester): Another strong band is anticipated around 1710-1750 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring.

C-O Stretching (Ester): Bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1100-1300 cm⁻¹ region.

The thiophene ring gives rise to several characteristic vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. iosrjournals.org

C=C Stretching: Ring stretching vibrations involving the C=C bonds usually appear in the 1300-1550 cm⁻¹ range. For 2-substituted thiophenes, bands are observed at 1514-1532, 1430-1450, and 1347-1367 cm⁻¹. iosrjournals.org

C-S Stretching: The C-S stretching mode in thiophenes can be found in the range of 600-800 cm⁻¹. iosrjournals.org

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the thiophene ring occur at lower frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Formyl)1680 - 1715Strong
C=O Stretch (Ester)1710 - 1750Strong
C=C Ring Stretch1300 - 1550Medium to Strong
C-O Stretch (Ester)1100 - 1300Strong
C-S Stretch600 - 800Weak to Medium

Mass Spectrometry (MS)

No experimental data on the mass spectrum of this compound is currently available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data, which would provide the exact mass of the molecular ion and confirm its elemental composition, has not been reported.

Fragmentation Pattern Analysis

A detailed analysis of the fragmentation pattern, which would elucidate the compound's structure by showing how it breaks apart in the mass spectrometer, is not available in the scientific literature.

X-ray Crystallography

No published studies on the single-crystal X-ray diffraction of this compound were found.

Determination of Solid-State Molecular Structure

Without crystallographic data, a definitive determination of the solid-state molecular structure, including precise bond lengths and angles, is not possible.

Conformational Analysis in Crystalline State

The preferred conformation of the molecule in its crystalline form has not been determined.

Hydrogen Bonding and Intermolecular Interactions

An analysis of the hydrogen bonding and other intermolecular forces that govern the crystal packing of this compound cannot be conducted without experimental crystallographic data.

Further experimental research is required to elucidate these fundamental structural and spectroscopic properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research for predicting molecular properties. DFT methods are employed to determine the electronic structure of molecules, from which a wide range of properties can be derived. These calculations are based on the electron density of a system, offering a balance between accuracy and computational cost.

For molecules like Ethyl 4-formylthiophene-3-carboxylate, DFT calculations typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. Using a functional such as B3LYP and a basis set like 6-311++G(d,p), researchers can obtain the minimum energy conformation. nih.gov From this optimized structure, further analyses can be performed to understand the molecule's reactivity and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of various heterocyclic compounds, DFT calculations have been instrumental in determining these energy levels. For instance, in a study on Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, the minimal HOMO-LUMO energy gap of 4.6255 eV was calculated, indicating its reactive nature. nih.govresearchgate.net For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-withdrawing nature of the formyl and carboxylate groups and the electron-rich thiophene (B33073) ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the resistance of a molecule to change its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating a higher reactivity.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table is generated based on established principles of conceptual DFT.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of molecules in terms of the combination of atomic orbitals to form molecular orbitals. For a conjugated system like the thiophene ring in this compound, MO theory can explain the delocalization of π-electrons across the ring, which is crucial for its aromaticity and reactivity.

Quantum chemical calculations can generate visualizations of the molecular orbitals, showing the spatial distribution of electron density. In the case of this compound, the HOMO is expected to have significant contributions from the thiophene ring, while the LUMO is likely to be distributed over the conjugated system including the formyl and carboxylate groups. These visualizations are invaluable for predicting the sites of electrophilic and nucleophilic attack.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the NMR chemical shifts (δ) of 1H and 13C atoms. These theoretical predictions can be highly valuable in assigning the peaks in experimental NMR spectra. For example, in a study of a pyrrole (B145914) derivative, the calculated 1H NMR chemical shifts were in good agreement with the observed values. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net These theoretical spectra can aid in the assignment of vibrational modes observed experimentally.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Predicted Wavenumber (cm-1) / Chemical Shift (ppm)
IR Spectroscopy C=O (formyl) ~1680-1700
C=O (ester) ~1710-1730
C-H (aldehyde) ~2720, ~2820
Thiophene C-H ~3100
1H NMR Spectroscopy CHO (formyl proton) ~9.8-10.0
Thiophene ring protons ~7.0-8.5
O-CH2-CH3 (methylene) ~4.3
O-CH2-CH3 (methyl) ~1.3
13C NMR Spectroscopy C=O (formyl) ~185-195
C=O (ester) ~160-165
Thiophene ring carbons ~125-150
O-CH2-CH3 (methylene) ~61
O-CH2-CH3 (methyl) ~14

Note: These are estimated values based on typical ranges for these functional groups and are for illustrative purposes only. Actual calculated values would require a specific DFT computation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological target.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, MD simulations can explore its conformational landscape. By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

MD simulations are particularly powerful for studying the interaction between a small molecule (ligand) and a larger biological molecule, such as a protein or nucleic acid. In a study on thiophene carboxamide derivatives, MD simulations were used to investigate the stability of the ligand-protein complex. mdpi.com The simulation tracks the positions of all atoms in the system over time, allowing for the analysis of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking.

For this compound, if a potential biological target were identified, MD simulations could be used to model their interaction. The simulation would reveal how the ligand fits into the binding site of the target and which specific amino acid residues it interacts with. The stability of these interactions over the course of the simulation can provide insights into the binding affinity. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are often monitored to assess the stability of the complex. mdpi.com

Reaction Mechanism Studies

Detailed computational examinations of reaction mechanisms involving this compound, which would provide insights into the energetic pathways and intermediates, are not currently available.

Transition State Analysis

There are no published studies that specifically analyze the transition states of reactions involving this compound. Such analyses are crucial for understanding reaction barriers and for the rational design of catalysts and reaction conditions.

Kinetic and Thermodynamic Aspects of Reactions

Quantitative data regarding the kinetic and thermodynamic parameters of reactions in which this compound participates is not found in the current body of scientific literature. This information would be invaluable for optimizing synthetic routes and predicting reaction outcomes.

Computer-Aided Synthesis Planning (CASP) and Retrosynthetic Analysis

While CASP and retrosynthesis are powerful tools in modern organic chemistry, their specific application to devise synthetic routes for this compound has not been detailed in research articles.

Algorithmic Approaches to Retrosynthesis

There are no documented instances of specific algorithmic approaches being used to generate a retrosynthetic analysis for this compound.

Machine Learning and Deep Learning in Synthesis Design

The application of machine learning and deep learning models to design synthetic pathways specifically for this compound has not been a feature of published research.

Applications in Advanced Materials and Chemical Synthesis

Role as an Organic Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Ethyl 4-formylthiophene-3-carboxylate is a prime candidate for use as an organic linker in MOF synthesis due to its bifunctional nature. The carboxylate group can coordinate with metal centers to form the primary framework structure, while the formyl group remains available for further chemical transformation.

The true potential of this compound in MOF chemistry lies in post-synthetic modification (PSM). nih.govnih.gov PSM is a technique where a pre-assembled MOF is chemically altered, allowing for the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. rsc.orgrsc.org The aldehyde group of this compound is an excellent handle for covalent PSM. nih.gov For instance, it can undergo condensation reactions with amines to form imines, thereby grafting new molecular entities onto the pore surfaces of the MOF. This capability allows for the precise tuning of the chemical environment within the MOF's pores, which is critical for applications in:

Catalysis: Immobilizing catalytic sites.

Sensing: Introducing reporter molecules that respond to specific analytes.

Gas Separation: Modifying pore surfaces to enhance selectivity for certain gases. rsc.org

The ability to use the carboxylate for framework construction and the formyl group for subsequent functionalization makes this thiophene (B33073) derivative a highly valuable component in the design of advanced, task-specific MOFs. researchgate.netrsc.org

Table 1: Functional Groups of this compound and Their Roles in MOF Synthesis
Functional GroupPrimary Role in MOF SynthesisPotential Applications via Post-Synthetic Modification (PSM)
Ethyl Carboxylate Forms coordination bonds with metal ions/clusters to build the primary MOF lattice.Can be hydrolyzed to carboxylic acid for stronger coordination.
Formyl (Aldehyde) Acts as a reactive site for covalent modification of the pre-formed MOF structure.Imine formation, Knoevenagel condensation, Wittig reactions to functionalize pores.
Thiophene Ring Provides rigidity and electronic properties to the linker backbone.Can influence the electronic and photophysical properties of the MOF.

Building Block for Oligomers and Polymers with Conjugated Systems

The thiophene ring is a fundamental unit in the field of conducting polymers due to its electron-rich nature and ability to support a π-conjugated system. This compound serves as an excellent monomer for the synthesis of conjugated oligomers and polymers. rsc.org The polymerization can proceed through various mechanisms, including chemical or electrochemical oxidation, which links the thiophene rings at their 2- and 5-positions. researchgate.netepfl.ch

Furthermore, the formyl group provides a route for creating well-defined polymer architectures through specific condensation polymerization reactions. For example, it can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile) via Knoevenagel condensation or with phosphonium (B103445) ylides via the Wittig reaction. These reactions extend the π-conjugated system along the polymer backbone, which is essential for achieving desired electronic and optical properties. Thiophene-based conjugated systems have garnered significant attention for developing high-performance materials. rsc.org The presence of both the polymerizable thiophene core and the reactive formyl group allows for the creation of complex and functional polymeric structures.

Precursor for Advanced Organic Electronic Materials

The conjugated polymers and oligomers synthesized from this compound are precursors to advanced organic electronic materials. Thiophene-based materials are known for their semiconducting properties and are used in a variety of electronic devices. mdpi.com Fused bicyclic thiophene systems, known as thienothiophenes, are particularly noted for their use in optoelectronics. mdpi.com

By carefully designing the polymer structure, the electronic properties, such as the bandgap and charge carrier mobility, can be finely tuned. The formyl group is particularly useful in this regard, as it can be used to introduce electron-withdrawing groups into the conjugated system, thereby lowering the energy levels of the molecular orbitals (HOMO and LUMO). This tuning is critical for applications in:

Organic Field-Effect Transistors (OFETs): Where charge mobility is paramount.

Organic Photovoltaics (OPVs) / Solar Cells: Where matching the energy levels of donor and acceptor materials is key to efficient charge separation.

Organic Light-Emitting Diodes (OLEDs): Where the bandgap determines the color of emitted light.

The versatility of thiophene derivatives like 3,4-ethylenedioxythiophene (B145204) (EDOT) as building blocks for functional π-conjugated systems highlights the potential of this compound in this field. researchgate.netrsc.org

Table 2: Applications of Polymers Derived from this compound
Application AreaRole of the Thiophene-Based PolymerKey Property
Organic Field-Effect Transistors (OFETs) Acts as the active semiconducting layer for charge transport.High charge carrier mobility
Organic Photovoltaics (OPVs) Serves as the electron-donor material in the bulk heterojunction active layer.Tunable HOMO/LUMO energy levels, broad absorption
Organic Light-Emitting Diodes (OLEDs) Functions as the emissive layer or a charge-transport layer.Appropriate bandgap for light emission
Sensors Acts as a chemoresistive or chemocapacitive material that changes conductivity upon analyte exposure.High surface area, sensitivity to analytes

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

In synthetic organic chemistry, this compound is a valuable intermediate for constructing more complex heterocyclic systems. rroij.com The aldehyde and ester functionalities, along with the thiophene ring itself, can participate in a variety of cyclization and condensation reactions.

The formyl group is a key starting point for building new fused rings. For example, it can undergo reactions such as:

Friedländer Annulation: Reacting with a ketone containing an α-methylene group to form thieno[3,4-b]quinoline systems.

Gewald Reaction: A multicomponent reaction that can be adapted to build substituted thiophenes. rroij.com

Hantzsch Dihydropyridine (B1217469) Synthesis: Condensation with a β-ketoester and ammonia (B1221849) to form dihydropyridine rings, leading to thieno[3,4-c]pyridine (B8695171) derivatives.

Paal-Knorr Thiophene Synthesis: This classic method involves reacting 1,4-dicarbonyl compounds with a sulfur source to form thiophenes. rroij.com

These reactions allow chemists to use this compound as a scaffold to build a diverse library of fused heterocyclic compounds, such as thienopyridines, thienopyrimidines, and thienopyrazoles. researchgate.net These complex scaffolds are often investigated for their potential pharmacological activities. cbccollege.in

Contribution to the Development of Functional Molecules

The structural features of this compound make it a significant contributor to the development of a wide range of functional molecules. Its versatility allows it to be a starting point for materials with applications spanning materials science, electronics, and medicinal chemistry.

The functional molecules derived from this compound include:

Customized MOFs: As discussed, the ability to perform post-synthetic modification allows for the creation of MOFs with tailored properties for specific tasks like catalysis or sensing. nih.gov

Semiconducting Polymers: These materials are at the forefront of research into flexible and printed electronics. frontiersin.org

Biologically Active Compounds: Thiophene-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The formyl and carboxylate groups on this compound provide convenient points for synthetic elaboration to explore new drug candidates. cbccollege.inresearchgate.net

Dyes and Chromophores: The extended π-systems that can be built from this molecule are often colored and can have interesting photophysical properties, making them useful as dyes or in applications like nonlinear optics. mdpi.com

In essence, this compound acts as a versatile chemical platform, enabling the synthesis of diverse and complex functional molecules through the strategic manipulation of its functional groups.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of Ethyl 4-formylthiophene-3-carboxylate traditionally relies on multi-step processes, often beginning with a pre-formed thiophene (B33073) ring. A common approach involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich thiophene precursor. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation. chemistrysteps.com While effective, this and other classical methods can present challenges related to regioselectivity, harsh reaction conditions, and the generation of stoichiometric waste.

Future research is poised to address these limitations by developing more streamlined and sustainable synthetic strategies. A key area of opportunity lies in one-pot tandem reactions that construct the substituted thiophene ring and introduce the requisite functional groups in a single, efficient sequence. For instance, novel variations of multicomponent reactions, such as modifications of the Gewald aminothiophene synthesis, could be explored to assemble the core structure from simple acyclic precursors.

Furthermore, the development of catalytic C-H functionalization methods presents a highly attractive alternative. Transition-metal-catalyzed formylation or carboxylation of readily available thiophene substrates could offer a more atom-economical and direct route to the target molecule, minimizing the need for protecting groups and reducing the number of synthetic steps.

Synthetic StrategyDescriptionPotential Advantages
Modified Gewald Synthesis A multicomponent reaction condensing a ketone/aldehyde with an active methylene (B1212753) nitrile and elemental sulfur.Convergent, builds complexity quickly from simple starting materials.
Catalytic C-H Formylation Direct introduction of a formyl group onto the C-H bond of a thiophene-3-carboxylate precursor using a metal catalyst.High atom economy, reduces pre-functionalization steps.
Tandem Cyclization/Functionalization A one-pot process where an acyclic precursor undergoes cyclization to form the thiophene ring, followed immediately by formylation.Increased efficiency, reduced purification steps, lower solvent usage.
Photoredox Catalysis Using light to enable novel bond formations under mild conditions.Mild reaction conditions, unique reactivity pathways.

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ester group, provides a rich platform for exploring novel reactivity. The aldehyde is amenable to a wide range of transformations, including oxidation, reduction, olefination, and condensation reactions to form imines or hydrazones. The ester can be hydrolyzed, reduced, or converted to an amide.

Future research will likely focus on uncovering tandem or domino reactions that engage both functional groups simultaneously or sequentially in a single operation. For example, intramolecular cyclization reactions could be designed where a nucleophile, generated from the ester moiety, attacks the formyl group, leading to complex fused heterocyclic systems. Another avenue involves exploring the synergistic reactivity where modification of one group electronically influences the reactivity of the other, enabling transformations not possible on monofunctionalized thiophenes. The potential for novel cycloaddition reactions, where the thiophene ring itself participates, perhaps triggered by transformations of its substituents, remains a largely unexplored area.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mdpi.comnih.govdurham.ac.uk The synthesis of heterocyclic compounds, which can involve hazardous reagents or energetic intermediates, is particularly well-suited for flow reactors. researchgate.netuc.pt

Future work should focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. Flow chemistry can enable the safe handling of reagents like phosphorus oxychloride in Vilsmeier-Haack formylations and allow for precise control over reaction temperature and residence time, potentially improving yields and selectivity. rsc.org Furthermore, the small reactor volumes in micro- or meso-flow systems enhance heat transfer and minimize the risks associated with exothermic reactions. researchgate.net

Automated synthesis platforms, integrated with flow reactors, could accelerate the discovery of new derivatives. By systematically varying starting materials and reagents pumped into the system, large libraries of analogues can be rapidly synthesized and screened for desired properties, significantly shortening development timelines for new materials or pharmacologically active compounds.

FeatureAdvantage in Flow Synthesis
Enhanced Safety Small reaction volumes minimize risk from exothermic events or hazardous reagents.
Precise Control Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.
Scalability Production can be scaled up by running the reactor for longer periods ("scaling out") rather than using larger vessels.
Automation Integration with automated pumps and collection systems allows for high-throughput synthesis and optimization.
Telescoped Reactions Multiple reaction steps can be performed sequentially without isolating intermediates, improving efficiency. uc.pt

Advanced Computational Design of Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. mdpi.com Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives. rsc.orgnih.govnih.gov

Future research will heavily leverage in silico methods for the rational design of novel molecules based on this thiophene scaffold. By performing computational screening, researchers can prioritize synthetic targets with the highest probability of success for specific applications. For example, molecular docking simulations can predict the binding affinity of derivatives to biological targets like enzymes, guiding the design of new potential therapeutic agents. nih.govmdpi.commdpi.com For materials science, DFT calculations can predict key electronic properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics, which are crucial for designing new organic semiconductors. rsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating structural features with observed activity. nih.gov

Expansion into Emerging Material Science Applications

Thiophene-based molecules are cornerstones of modern material science, particularly in the field of organic electronics. researchgate.net Their π-conjugated systems facilitate charge transport, making them ideal components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.comaip.orgresearchgate.net

This compound is an ideal starting point for creating advanced materials. The formyl group is a versatile handle for extending π-conjugation through reactions like Knoevenagel or Wittig condensations, allowing for the synthesis of longer, tunable oligomers and polymers. These new conjugated materials could serve as emitters or charge-transporting layers in OLEDs. rsc.org The ability to systematically modify the structure allows for fine-tuning of the electronic and optical properties, such as the emission color and charge carrier mobility.

Beyond electronics, there is an opportunity to develop novel polymers for other applications. For instance, condensation of the formyl group with various monomers could lead to new thiophene-based aromatic polyesters or polyimides with unique thermal and mechanical properties, potentially derived from bio-sourced acids. nih.gov These materials could find use as high-performance plastics or components in advanced composites.

Q & A

Q. Table 1. Key Synthetic Parameters for Thiophene Carboxylates

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature70–90°C↑ Yield above 80°C
Catalyst (Base)NaOH (10% w/v)Higher selectivity
SolventEthanol/WaterBalances polarity and cost
Reaction Time8–12 hoursProlonged time → side products

Q. Table 2. Common Spectral Signatures

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Ester (COOEt)1.3 (t), 4.3 (q)1720 (C=O)
Formyl (CHO)9.8–10.2 (s)1680 (C=O)
Thiophene (C-S)7.0–8.0 (m)650–750 (C-S)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.